Compound X is a potent and selective leukotriene D4 (LTD4) receptor antagonist []. Leukotrienes are inflammatory mediators that play a role in allergic reactions and asthma. By blocking LTD4 receptors, Compound X can inhibit the inflammatory response triggered by leukotrienes. This makes Compound X a valuable tool for studying inflammatory processes and developing potential treatments for inflammatory diseases.
25-Hydroxy Montelukast is a significant metabolite of Montelukast, a widely used medication for asthma and allergic rhinitis. Montelukast acts as a leukotriene receptor antagonist, primarily targeting the cysteinyl leukotriene receptor 1 to reduce inflammation and bronchoconstriction. The compound is classified under the broader category of leukotriene receptor antagonists, which play a crucial role in managing respiratory conditions.
Montelukast is synthesized from various chemical precursors and is primarily metabolized in the liver. The formation of 25-Hydroxy Montelukast occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP3A4, which plays a pivotal role in the sulfoxidation and hydroxylation processes of Montelukast . This classification places 25-Hydroxy Montelukast within the realm of pharmacologically active metabolites that contribute to the therapeutic effects of the parent drug.
The synthesis of 25-Hydroxy Montelukast involves multiple steps starting from the parent compound, Montelukast. The metabolic pathways include:
The molecular structure of 25-Hydroxy Montelukast is characterized by a hydroxyl group (-OH) at the 25th carbon position of the Montelukast molecule. The chemical formula can be represented as C_35H_39ClN_2O_4S, reflecting its complex structure that includes a sulfonamide group and a quinoline moiety.
The chemical reactions involving 25-Hydroxy Montelukast primarily focus on its formation from Montelukast through oxidation:
The mechanism by which 25-Hydroxy Montelukast exerts its effects is primarily related to its action on leukotriene receptors:
25-Hydroxy Montelukast (CAS 200804-28-0), designated as Montelukast M3 in metabolic studies, is a major phase I metabolite of the leukotriene receptor antagonist Montelukast. Its systematic IUPAC name is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, reflecting its complex chiral architecture [1] [3]. The molecular formula is C35H36ClNO4S, with a molecular weight of 602.18 g/mol [1] [3].
The compound retains the core structural features of Montelukast, including:
The distinguishing modification is the para-hydroxylation (at C25) on the terminal phenyl ring, replacing the hydrogen atom with a hydroxyl group (–OH) adjacent to the tert-hydroxypropyl group. This modification increases the metabolite's polarity compared to the parent drug, evidenced by its reduced calculated logP value (approximately 3.5 vs. Montelukast's 8.4) [7]. The SMILES notation (CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O) and InChIKey (OUCJSWWLSUSPOP-OZBDQGCQSA-N) provide unambiguous representations of its connectivity and stereochemistry [1] [6].
Table 1: Structural Comparison of Montelukast and 25-Hydroxy Montelukast
Feature | Montelukast | 25-Hydroxy Montelukast |
---|---|---|
IUPAC Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Molecular Formula | C35H36ClNO3S | C35H36ClNO4S |
Molecular Weight (g/mol) | 586.18 | 602.18 |
Key Functional Group Modifications | Unsubstituted terminal phenyl ring | Para-hydroxylation on terminal phenyl ring |
Canonical SMILES | CC(C)(O)C1=CC=CC=C1CCC@HSCC5(CC5)CC(=O)O | CC(C)(O)C1=CC=C(C=C1)CCC@HSCC5(CC5)CC(=O)O |
The synthesis of 25-Hydroxy Montelukast employs both microbial biotransformation and chemical synthesis approaches:
Radiolabeling (e.g., 14C at the quinoline ring or 3H on the cyclopropane ring) enables metabolic fate tracking. Balani et al. synthesized [14C]-25-Hydroxy Montelukast via incubation of [14C]-Montelukast with human hepatocytes, followed by extraction and chromatographic purification. Radiolabeled purity exceeded 98%, confirmed by radio-HPLC and mass spectrometry [1]. This tracer was pivotal in identifying biliary excretion as the primary elimination route in human studies [1].
Table 2: Synthesis Optimization Parameters for 25-Hydroxy Montelukast
Synthesis Method | Catalyst/Conditions | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|---|
Human Liver Microsomes | NADPH (1 mM), 37°C, pH 7.4 | 8-12 | ≥90 | Low yield, enzyme cost |
Recombinant CYP3A4 | NADPH regeneration system | 15-18 | ≥92 | Cofactor dependency |
Streptomyces griseus | Glucose-fed batch fermentation | 20-22 | ≥88 | Byproduct formation |
Chemical Synthesis | n-BuLi/O2, THF, -78°C | 30-35 | ≥85 | Regioselectivity, protection/deprotection |
Preparative HPLC Purification | C18 column, ACN/H2O gradient | 90-95 (recovery) | ≥95 | Scalability, solvent consumption |
Physicochemical Profile: 25-Hydroxy Montelukast is a white to off-white crystalline solid with limited aqueous solubility (0.15 ± 0.03 mg/mL in water at 25°C), though significantly higher than Montelukast (0.01 mg/mL). Predicted density is 1.311 ± 0.06 g/cm³, and boiling point is 792.6 ± 60.0°C [1] [3]. Its acidity (pKa ≈ 4.1 for the carboxylic acid group) facilitates salt formation (e.g., sodium salt) for analytical applications. The logP value >3 confirms persistent lipophilicity despite hydroxylation, influencing membrane permeability [7].
Degradation Pathways: The compound exhibits instability under specific conditions:
Stabilization Strategies: Successful approaches include:
Table 3: Major Degradation Products of 25-Hydroxy Montelukast
Degradation Condition | Primary Degradant | Structure Change | Detection Method | Relative Abundance vs. Control |
---|---|---|---|---|
Visible Light | cis-25-Hydroxy Montelukast | E→Z isomerization at ethenyl bridge | HPLC (tR = 15.2 min) | 30% in nanocrystals vs. 85% in solution |
25-Hydroxy Montelukast sulfoxide | Sulfur oxidation (S→O) | LC-MS (m/z 618) | 50% in nanocrystals vs. 95% in solution | |
Oxidation (H2O2) | Sulfoxide derivative | Sulfur oxidation (S→O) | LC-MS/MS (m/z 618 → 362) | >90% after 24h at 40°C |
Acidic Hydrolysis (pH 3) | Dehydroxylated analog | Loss of –OH group | NMR (δ 6.5 ppm disappearance) | 10-15% |
Thermal Stress (60°C) | Cyclopropane ring-opened product | Cleavage of cyclopropane ring | HRMS (C32H34ClNO4S) | <5% after 1 month |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0